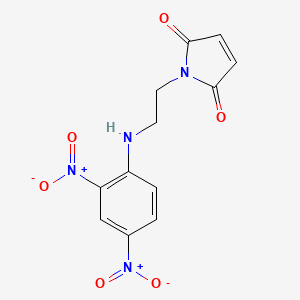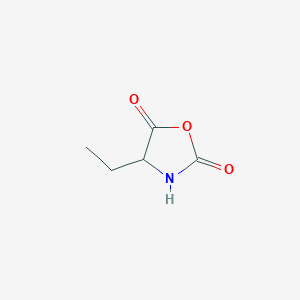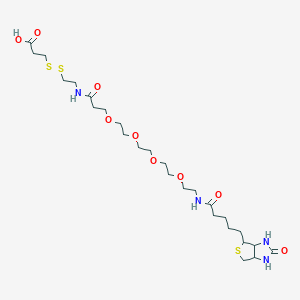
DNP maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DNP maleimide typically involves the reaction of maleic anhydride with 2,4-dinitrophenol under controlled conditions. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide ring . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: DNP maleimide primarily undergoes addition reactions with thiols, forming stable thioether bonds. This reaction is a type of Michael addition, where the maleimide acts as an electrophile and the thiol as a nucleophile . The reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The thiol-maleimide reaction typically occurs at a pH range of 6.5 to 7.5, which is optimal for thiol reactivity while minimizing side reactions with amines . Common reagents include cysteine-containing peptides or proteins, which provide the thiol groups necessary for the reaction .
Major Products: The major product of the thiol-maleimide reaction is a thioether-linked conjugate, which is highly stable and resistant to hydrolysis . This stability is crucial for applications in protein labeling and drug delivery, where long-term stability is required .
Scientific Research Applications
Chemistry: In chemistry, DNP maleimide is used as a building block for the synthesis of complex molecules. Its reactivity with thiols allows for the creation of diverse conjugates, which can be used in various chemical reactions and processes .
Biology: In biological research, this compound is employed for protein labeling and modification. It enables the site-specific attachment of probes and tags to proteins, facilitating studies on protein structure, function, and interactions .
Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers can create targeted treatments that deliver drugs directly to specific cells or tissues, enhancing efficacy and reducing side effects .
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its ability to form stable bonds with thiols makes it valuable in the creation of durable and functionalized surfaces .
Mechanism of Action
DNP maleimide exerts its effects through the formation of covalent bonds with thiol groups on proteins and other biomolecules. This reaction is facilitated by the electrophilic nature of the maleimide ring, which readily reacts with nucleophilic thiols . The resulting thioether bond is highly stable, ensuring the long-term integrity of the conjugate .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to DNP maleimide include other maleimide derivatives such as N-ethylmaleimide and 3,4-disubstituted maleimides . These compounds share the maleimide core structure but differ in their substituents, which can influence their reactivity and applications .
Uniqueness: this compound is unique in its combination of the maleimide ring and the 2,4-dinitrophenyl group. This combination enhances its reactivity with thiols and provides additional functional properties, such as fluorescence quenching, which can be useful in various research applications .
Properties
Molecular Formula |
C12H10N4O6 |
|---|---|
Molecular Weight |
306.23 g/mol |
IUPAC Name |
1-[2-(2,4-dinitroanilino)ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H10N4O6/c17-11-3-4-12(18)14(11)6-5-13-9-2-1-8(15(19)20)7-10(9)16(21)22/h1-4,7,13H,5-6H2 |
InChI Key |
PJJYSJSZZIDPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylpyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12281639.png)













